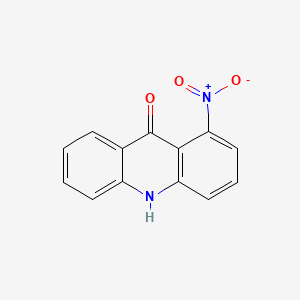

9(10H)-Acridinone, 1-nitro-

Description

Contextualization within the Acridinone (B8587238) Chemical Class and its Heterocyclic Significance

Acridinones are a class of organic compounds characterized by a tricyclic framework where two benzene (B151609) rings are fused to a central pyridine (B92270) ring containing a ketone group. This planar structure is a key feature that contributes to their diverse biological activities. ijddr.inresearchgate.net The parent compound, acridone (B373769), is a planar molecule, and this planarity is largely maintained in its derivatives. wikipedia.orgconicet.gov.ar

The acridinone scaffold is of significant interest due to its ability to intercalate with DNA and RNA, a property that underpins much of its biological activity. ijddr.insolubilityofthings.com This interaction with nucleic acids has led to extensive research into acridinone derivatives for various applications. rsc.org The addition of different functional groups to the acridinone core can significantly modify its chemical and biological properties. In the case of 9(10H)-Acridinone, 1-nitro-, the presence of the nitro group (-NO2) at the 1-position introduces specific electronic and steric effects that influence its reactivity and potential applications. ontosight.ai

Historical Development and Evolution of 9(10H)-Acridinone Chemistry

The study of acridine (B1665455) and its derivatives dates back to the 19th century, when they were initially used as dyes and pigments. rsc.org The core acridone structure was first identified and named for its acrid smell and irritating properties. ijddr.in The numbering system for the acridone nucleus was standardized by Graebe in 1893. ijddr.in One of the first to successfully prove the existence of the acridone compound was Karl Drechsler in 1914. wikipedia.org

The synthesis of the acridone core has traditionally been achieved through methods like the Ullmann condensation, which involves the reaction of an o-halobenzoic acid with an aniline (B41778) derivative, followed by cyclization under strong acidic conditions. ijddr.inconicet.gov.ar Over the years, more efficient and milder methods have been developed. conicet.gov.ar The introduction of a nitro group onto the acridinone scaffold, as in 9(10H)-Acridinone, 1-nitro-, is typically achieved through nitration reactions using agents like nitric acid. nih.gov Research into nitroacridinone derivatives has been ongoing, with various patents disclosing their use as dyes and in other applications. jocpr.com

Overview of Current Research Trajectories Involving 9(10H)-Acridinone, 1-nitro-

Contemporary research on 9(10H)-Acridinone, 1-nitro- and related compounds is multifaceted, with significant efforts directed towards their potential applications.

One major area of investigation is in the development of novel therapeutic agents. Acridine and acridone derivatives have been studied for their potential as anticancer, antimicrobial, antimalarial, and antiviral agents. rsc.orgontosight.aiopenmedicinalchemistryjournal.com The ability of these compounds to interact with DNA is a key mechanism behind their cytotoxic effects on cancer cells. ontosight.ai Specifically, derivatives of 1-nitroacridine have been investigated for their potential as anticancer drugs. ontosight.aimostwiedzy.plnih.gov For instance, the compound 1-Nitro-9-(3-isopropylaminopropylamino)acridine has been studied for its ability to intercalate into DNA and disrupt topoisomerase enzymes, which are vital for cancer cell replication. ontosight.ai

Another significant research trajectory is the use of acridinone derivatives as fluorescent probes. The inherent fluorescence of the acridinone scaffold makes it a valuable tool in analytical chemistry and cell biology. For example, derivatives of 9(10H)-acridinone have been developed as fluorescent probes for sensing nitric oxide. nih.gov

Furthermore, research continues into the synthesis of new and more complex derivatives of 9(10H)-Acridinone, 1-nitro- to explore structure-activity relationships. mostwiedzy.plnih.gov By modifying the substituents on the acridinone core, researchers aim to fine-tune the compound's properties for specific applications, such as enhancing its biological activity or improving its selectivity. mostwiedzy.pl For example, studies have explored the synthesis of Schiff base complexes of 4-amino-7-nitro acridin-9(10H)-one with various transition and non-transition metals. aip.org

Interactive Data Table: Properties of Acridone and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Acridone | C13H9NO | 195.22 | Parent compound, planar tricyclic structure. wikipedia.orgnih.gov |

| 9(10H)-Acridinone, 1-nitro- | C13H8N2O3 | 240.22 | Nitro group at the 1-position. |

| 1-Nitro-9-phenoxyacridine (B8643241) | C19H12N2O3 | 328.32 | Precursor for synthesizing other acridine derivatives. mostwiedzy.pl |

| 1-Chloro-4-nitro-9(10H)-acridone | C13H7ClN2O3 | 274.66 | Used in nucleophilic substitution reactions to create new analogs. mostwiedzy.plnih.gov |

| 1-Nitro-9-(3-isopropylaminopropylamino)acridine | C19H22N4O2 | 338.41 | Investigated for anticancer properties due to DNA intercalation. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

40239-75-6 |

|---|---|

Molecular Formula |

C13H8N2O3 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

1-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C13H8N2O3/c16-13-8-4-1-2-5-9(8)14-10-6-3-7-11(12(10)13)15(17)18/h1-7H,(H,14,16) |

InChI Key |

FJNZOTVFXOADDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 9 10h Acridinone, 1 Nitro and Its Analogs

Classical Synthetic Routes to the 9(10H)-Acridinone Scaffold

The construction of the fundamental 9(10H)-acridinone structure is a critical first step, for which several well-established methods are employed.

Ullmann Condensation Strategies for Precursors

A cornerstone in the synthesis of acridone (B373769) derivatives is the Ullmann condensation. jocpr.comconicet.gov.ar This reaction typically involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative. jocpr.comwikipedia.org For instance, the condensation of 2-chlorobenzoic acid with various anilines serves as a common route to produce the intermediate N-phenylanthranilic acids. jocpr.comijpsonline.com The reaction conditions often involve a copper catalyst, such as copper powder or copper(I) iodide, and a base like potassium carbonate, in a high-boiling solvent like isoamyl alcohol. jocpr.comwikipedia.orgmostwiedzy.pl Variations of this method have been developed to improve efficiency, including the use of microwave irradiation and water as a solvent, which can lead to better yields in shorter reaction times. tandfonline.comproquest.comresearchgate.net

The general scheme for the Ullmann condensation to form N-phenylanthranilic acid precursors is as follows:

Scheme 1: General Ullmann condensation reaction.

Key reagents and conditions for this reaction are summarized in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Reference |

| o-Chlorobenzoic acid | Aniline | Copper powder | Potassium carbonate | Isoamyl alcohol | Reflux | ijpsonline.com |

| o-Halobenzoic acids | Substituted anilines | Copper powder | Potassium carbonate | Not specified | Not specified | jocpr.com |

| 2-Chlorobenzoic acid | Aniline derivatives | Not specified | Not specified | Water | Microwave irradiation | proquest.comresearchgate.net |

| 2-Bromobenzoic acid | Aniline derivatives | Copper | Potassium carbonate | Ethanol (B145695) | Reflux | rsc.org |

Cyclization Reactions in 9(10H)-Acridinone Synthesis

Following the formation of N-phenylanthranilic acid, the next crucial step is an intramolecular cyclization to form the tricyclic acridinone (B8587238) scaffold. jocpr.comconicet.gov.ar This is most commonly achieved through the action of strong acids, such as sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures. jocpr.comconicet.gov.arrsc.orgderpharmachemica.com For example, N-(3'-nitrophenyl)anthranilic acid can be cyclized using phosphorus oxychloride (POCl3). mostwiedzy.pl Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, has also been employed to facilitate this cyclization under milder conditions. conicet.gov.ar

The general reaction for the cyclization of N-phenylanthranilic acid is depicted below:

Scheme 2: Cyclization of N-phenylanthranilic acid to 9(10H)-acridinone.

Targeted Synthesis of 9(10H)-Acridinone, 1-nitro-

The introduction of a nitro group at the 1-position of the acridinone ring requires specific synthetic strategies, which can involve direct nitration or more controlled regioselective methods.

Direct Nitration Procedures for Acridinone Systems

Direct nitration of the 9(10H)-acridinone core is a common method for introducing a nitro group. This electrophilic aromatic substitution is typically carried out using a nitrating agent such as nitric acid, often in the presence of a strong acid like sulfuric acid or in a solvent mixture like acetic anhydride (B1165640) and acetic acid. nih.govresearchgate.net The position of nitration is influenced by the existing substituents on the acridinone ring. For instance, nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester with nitric acid in an acetic anhydride/acetic acid mixture yields the 2-nitro derivative. nih.govresearchgate.net Nitration of acridine (B1665455) itself under acidic conditions predominantly yields 2-nitroacridine (B1593718), with 4-nitroacridine (B1605210) as a byproduct. thieme-connect.com

Regioselective Functionalization Approaches

Achieving regioselectivity to specifically obtain the 1-nitro isomer can be challenging via direct nitration and often requires a multi-step approach. One strategy involves starting with precursors that will direct the cyclization to form the desired substituted acridone. For example, the Ullmann condensation of the potassium salt of o-chlorobenzoic acid with m-nitroaniline yields N-(3'-nitrophenyl)anthranilic acid. mostwiedzy.pl Subsequent cyclization of this intermediate leads to the formation of a nitroacridinone.

Another approach involves the synthesis of a precursor that already contains the nitro group in the correct position. For example, the synthesis of 1-chloro-4-nitro-9(10H)-acridone is achieved through the cyclization of 2-(phenylamino)-6-chloro-3-nitrobenzoic acid. conicet.gov.ar This highlights a regioselective strategy where the substitution pattern of the final product is determined by the starting materials of the Ullmann condensation.

Derivatization Strategies for 9(10H)-Acridinone, 1-nitro-

The 1-nitro-9(10H)-acridinone scaffold can be further modified to create a diverse range of derivatives. The nitro group itself can be a site for chemical transformation. For example, nitroacridones can be reduced to the corresponding aminoacridones using reagents like tin and hydrochloric acid or hydrogen over a Raney nickel catalyst. jocpr.com

The nitrogen at the 10-position of the acridinone ring is also a common site for derivatization. N-alkylation can be achieved by treating the acridone with an alkyl halide in the presence of a base. conicet.gov.ar For example, 10-ethyl-1-nitro-9(10H)-acridone can be synthesized, and this compound can undergo further reactions such as additional nitration under strongly acidic conditions.

Furthermore, the acridone ring can be functionalized through nucleophilic aromatic substitution reactions, especially when activating groups like a nitro group are present. thieme-connect.com For instance, 1-nitro-9-phenoxyacridine (B8643241) can react with peptides in phenol (B47542), leading to the substitution of the phenoxy group. mostwiedzy.plnih.gov Similarly, 1-chloro-4-nitro-9(10H)-acridone can undergo nucleophilic substitution with peptides in the presence of a base like triethylamine. mostwiedzy.plnih.gov

N-Alkylation and N-Substitution Reactions of 9(10H)-Acridinones

N-alkylation and N-substitution reactions at the 10-position of the acridinone core are fundamental for modifying the compound's properties. These reactions typically involve the deprotonation of the N-H group followed by the introduction of an alkyl or other substituent.

One common method for N-alkylation involves treating the acridinone with an alkyl halide in the presence of a base. For instance, 1,3-disubstituted acridones have been successfully alkylated at the N10-position using alkyl halides like 1-bromo-3-chloropropane (B140262) and 1-bromo-4-chlorobutane. rjpbcs.com This reaction is often carried out under microwave irradiation in the absence of a solvent, using a solid support like alumina (B75360) adsorbed with sodium hydroxide (B78521) or potassium carbonate, and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). rjpbcs.com The use of microwave irradiation can significantly reduce reaction times and improve yields. rjpbcs.com

Another approach involves the use of sodium hydride (NaH) to deprotonate the acridinone, followed by reaction with an alkylating agent like ethyl bromoacetate. d-nb.info This method has been employed to synthesize ethyl 9-oxo-10(9H)-acridine acetates. d-nb.info Phase transfer catalysis has also been shown to be an effective method for N-alkylation, providing good yields of the N-alkylated product. rjpbcs.com For example, the use of a liquid-liquid phase transfer catalysis system has been reported to improve the yield of N-alkylated derivatives of 2-carboxy-6-chloro-9(10H)-acridone and 2-carboxy-6-chloro-7-nitro-9(10H)-acridone. rjpbcs.com

The choice of solvent can influence the outcome of the reaction. In some cases, N-alkylation can lead to the formation of N-ethyl ester derivatives of the alkylated products. rjpbcs.com The structures of the resulting N-alkylated acridones are typically confirmed using spectroscopic techniques such as 1H-NMR and mass spectrometry. rjpbcs.com

Table 1: Examples of N-Alkylation Reactions of Acridinones

| Acridone Substrate | Alkylating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3-Dimethylacridone | 1-Bromo-3-chloropropane | NaOH/K2CO3 on Al2O3, TBAB, Microwave | 10-(3-chloropropyl)-1,3-dimethyl-10H-acridin-one | rjpbcs.com |

| 9(10H)-Acridinone | Ethyl bromoacetate | NaH, Bu4NI, DMF | Ethyl 9-oxo-10(9H)-acridine acetate | d-nb.info |

| 2-Carboxy-6-chloro-9(10H)-acridone | Not specified | Liquid-liquid phase transfer catalysis | N-alkylated derivative | rjpbcs.com |

Nucleophilic Aromatic Substitution on Nitro-Acridinones

Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of the acridinone core, particularly when it is activated by electron-withdrawing groups like the nitro group. libretexts.orgmasterorganicchemistry.com The nitro group at the 1-position of the acridinone ring makes the aromatic system susceptible to attack by nucleophiles.

A common strategy involves the displacement of a leaving group, such as a halogen or a phenoxy group, by a nucleophile. For example, 1-nitro-9-phenoxyacridine can react with tuftsin (B1682037) or retro-tuftsin derivatives in phenol to yield peptide-conjugated acridine analogs. mostwiedzy.pl Similarly, 1-chloro-4-nitro-9(10H)-acridone can undergo nucleophilic substitution with these peptides in anhydrous DMF in the presence of triethylamine. mostwiedzy.pl The synthesis of the starting material, 1-chloro-4-nitro-9(10H)-acridone, is achieved through the cyclization of N-(5-chloro-2-nitrophenyl)anthranilic acid, which is prepared by the Ullmann condensation of the potassium salt of o-chlorobenzoic acid and 5-chloro-2-nitroaniline. mostwiedzy.pl

The introduction of a phenylthio group at the C1 position of a 4-nitro-9(10H)-acridinone can be achieved through a nucleophilic aromatic substitution reaction where a thiophenol derivative displaces a halogen or another nitro group under basic conditions. smolecule.com This reaction often requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (80–100°C) to proceed efficiently. smolecule.com

The reactivity of the acridinone core towards nucleophilic attack is influenced by the position of the substituents. The presence of electron-withdrawing groups ortho or para to the leaving group generally leads to faster reaction rates compared to when they are in the meta position. masterorganicchemistry.com This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electron-withdrawing group, stabilizing the intermediate. libretexts.org

Table 2: Nucleophilic Aromatic Substitution Reactions on Nitro-Acridinones

| Substrate | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Nitro-9-phenoxyacridine | Tuftsin/retro-tuftsin derivatives | Phenol, 50°C, Argon | Peptide-conjugated acridine analogs | mostwiedzy.pl |

| 1-Chloro-4-nitro-9(10H)-acridone | Tuftsin/retro-tuftsin derivatives | Anhydrous DMF, Triethylamine | Peptide-conjugated acridone analogs | mostwiedzy.pl |

| Halogenated/nitrated 4-nitro-9(10H)-acridinone | Thiophenol derivative | Basic conditions, DMF, 80–100°C | 4-Nitro-1-(phenylthio)-9(10H)-acridinone | smolecule.com |

Formation of Schiff Base Complexes from Amino-Nitro-Acridinone Precursors

The formation of Schiff bases from amino-nitro-acridinone precursors provides a versatile route to new derivatives with potential applications in coordination chemistry and materials science. Schiff bases are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. ijmcmed.org

In the context of acridinones, a common precursor is an amino-acridinone, which can be prepared by the reduction of a nitro-acridinone. For example, 4-amino-7-nitro acridin-9(10H)-one can be condensed with 2-hydroxybenzaldehyde to form a Schiff base ligand. aip.org This ligand can then be used to form complexes with various transition and non-transition metal ions, such as Co(II), Cu(II), Ni(II), Cd(II), Zn(II), and Hg(II). aip.org The resulting complexes have been characterized by various spectroscopic techniques, including infrared and NMR spectroscopy, and have been found to have a tetrahedral geometry with the general formula [M(HBANA)Cl], where HBANA represents the Schiff base ligand. aip.org

The synthesis of the amino-acridinone precursor often involves a multi-step process. For instance, N-aryl anthranilic acids can be prepared via the Ullmann condensation of o-chlorobenzoic acid derivatives with diamines. ekb.eg These anthranilic acids are then cyclized to form amino acridone derivatives using a dehydrating agent like poly(phosphoric acid) (PPA). ekb.eg The resulting amino acridones can then be reacted with various aldehydes, such as terephthaldehyde or its mono-Schiff base derivatives, to form more complex Schiff base structures. ekb.eg

The formation of Schiff bases can be enhanced under certain conditions. For example, the reaction of aldehydes and ketones with primary amines can be catalyzed by acids or bases. ijmcmed.org Electrochemical methods have also been employed for the synthesis of Schiff bases, where the reduction of a nitro group to an amino group is followed by condensation. aaru.edu.jo

Table 3: Formation of Schiff Base Complexes from Amino-Nitro-Acridinone Precursors

| Amino-Acridinone Precursor | Aldehyde/Ketone | Metal Ion | Product | Reference |

|---|---|---|---|---|

| 4-Amino-7-nitro acridin-9(10H)-one | 2-Hydroxybenzaldehyde | Co(II), Cu(II), Ni(II), Cd(II), Zn(II), Hg(II) | Tetrahedral metal complexes [M(HBANA)Cl] | aip.org |

| Amino acridone derivatives | Terephthaldehyde | Not applicable | Schiff base derivatives | ekb.eg |

| p-Nitroaniline (electrochemically reduced) | Methoxybenzaldehyde | Not applicable | Azo Schiff base | aaru.edu.jo |

Conjugation with Biomolecules and Small Organic Moieties

The conjugation of 1-nitro-9(10H)-acridinone and its analogs with biomolecules and small organic moieties is a significant strategy to develop new therapeutic agents with enhanced biological activity and targeted delivery. This approach often involves forming a stable covalent bond between the acridinone core and the desired molecule.

A notable example is the conjugation of 1-nitro-9-aminoacridine (B1201617) with peptidyl fragments. nih.gov Efficient methods for forming amide bonds between these two components are crucial for creating a new class of acridine conjugates. nih.gov Solid-phase synthesis has emerged as a powerful technique for this purpose, allowing for the construction of 1-nitro-9-aminoacridines linked to lactoferrin fragments through linkers of varying carboxy lengths. nih.gov This methodology requires careful optimization of the reaction conditions for amide bond formation. nih.gov

Another approach involves the conjugation of acridine/acridone analogs with tuftsin and retro-tuftsin derivatives. mostwiedzy.plnih.gov These peptides can be linked to the acridinone core through a nucleophilic substitution reaction, where the peptide displaces a leaving group on the acridinone ring. mostwiedzy.plnih.gov For instance, 1-nitro-9-phenoxyacridine or 1-chloro-4-nitro-9(10H)-acridone can be reacted with tuftsin/retro-tuftsin derivatives to form the desired conjugates. mostwiedzy.plnih.gov These hybrid molecules are designed to act as potential anticancer agents. mostwiedzy.plnih.gov

The imidazoacridinone derivative C-1311 has been conjugated with octaarginine (R8), a cell-penetrating peptide, to enhance its antifungal activity. mdpi.com The synthesis of the imidazoacridinone precursor starts from 1-chloro-7-hydroxy-4-nitro-9(10H)-acridinone and involves substitution with aliphatic amines, reduction of the nitro group, and subsequent cyclization. mdpi.com The conjugation with octaarginine is then performed on the resulting imidazoacridinone. mdpi.com

Table 4: Conjugation of 1-Nitro-9(10H)-Acridinone Analogs

| Acridinone Analog | Conjugated Moiety | Linkage | Synthetic Method | Reference |

|---|---|---|---|---|

| 1-Nitro-9-aminoacridine | Peptidyl fragments (e.g., lactoferrin fragments) | Amide bond | Solid-phase synthesis | nih.gov |

| 1-Nitro-9-phenoxyacridine / 1-Chloro-4-nitro-9(10H)-acridone | Tuftsin/retro-tuftsin derivatives | Not specified | Nucleophilic substitution | mostwiedzy.plnih.gov |

| Imidazoacridinone derivative (from 1-chloro-7-hydroxy-4-nitro-9(10H)-acridinone) | Octaarginine (R8) | Not specified | Multi-step synthesis followed by conjugation | mdpi.com |

Heterocycle Annulation and Fusion at the 9(10H)-Acridinone Core (e.g., Triazoles, Indoles)

The fusion of additional heterocyclic rings onto the 9(10H)-acridinone core, a process known as annulation, leads to the creation of novel polycyclic systems with potentially enhanced biological activities and unique photophysical properties. This strategy has been employed to synthesize a variety of fused acridone derivatives, including those containing triazole and indole (B1671886) moieties.

One approach to introduce a triazole ring involves a multi-step synthesis starting from acridone derivatives. rsc.org For example, acridone can be reacted with propargyl bromide to yield 10-(prop-2-yn-1-yl)acridin-9-one derivatives. rsc.org These terminal alkynes can then undergo a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition, with various azides to form 1,2,3-triazole-fused acridones. rsc.org

The synthesis of imidazoacridinones is another example of heterocycle fusion. These compounds can be prepared from 1-chloro-7-hydroxy-4-nitro-9(10H)-acridinone through a sequence of reactions involving substitution with aliphatic amines, reduction of the nitro group, and subsequent cyclization to form the imidazole (B134444) ring. mdpi.com Symmetrical bisimidazoacridones have also been synthesized from 1-chloro-4-nitroacridone derivatives. conicet.gov.ar

The fusion of an indole ring to the acridine core has been achieved through microwave-assisted synthesis. nih.gov Novel 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-(2H,5H,9H,10H)-dione derivatives have been prepared using this method, and their structures have been confirmed by spectral methods, including X-ray crystallography. nih.gov

Furthermore, other heterocyclic systems have been fused to the acridone scaffold. For instance, benzimidazole (B57391) acridine derivatives have been synthesized by reacting 2-aminomethyl benzimidazole with appropriate 9-chloroacridine (B74977) derivatives. rsc.org The synthesis of pyrido[2,3,4-kl]acridines has been achieved through the acid-catalyzed condensation of acetylacetone (B45752) with 1-aminoacridines. nih.gov

Table 5: Heterocycle Annulation and Fusion at the 9(10H)-Acridinone Core

| Fused Heterocycle | Synthetic Approach | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Click chemistry (copper-catalyzed azide-alkyne cycloaddition) | 10-(prop-2-yn-1-yl)acridin-9-one derivatives | Azides, Copper catalyst | rsc.org |

| Imidazole | Substitution, reduction, and cyclization | 1-Chloro-7-hydroxy-4-nitro-9(10H)-acridinone | Aliphatic amines, Reducing agent | mdpi.com |

| Indole | Microwave-assisted synthesis | Not specified | Substituted indoles | nih.gov |

| Benzimidazole | Nucleophilic substitution | 9-Chloroacridine derivatives | 2-Aminomethyl benzimidazole | rsc.org |

| Pyridine (B92270) | Acid-catalyzed condensation | 1-Aminoacridines | Acetylacetone | nih.gov |

Green Chemistry Principles in 9(10H)-Acridinone, 1-nitro- Synthesis

The application of green chemistry principles to the synthesis of 9(10H)-acridinone and its derivatives, including 1-nitro-acridinones, is an area of growing interest aimed at developing more environmentally friendly and sustainable chemical processes. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

One of the key green chemistry strategies is the use of microwave-assisted synthesis. anton-paar.com Microwave heating offers several advantages over conventional heating methods, including faster reaction times, higher yields, and often cleaner reactions with fewer byproducts. nih.govanton-paar.comsid.ir This technique has been successfully applied to the synthesis of various acridone derivatives. For example, a microwave-assisted method was used for the synthesis of novel 9-(substituted indolyl)-3,4,6,7-tetrahydroacridine-1,8-(2H,5H,9H,10H)-dione derivatives. nih.gov Another example is the microwave-assisted thermal cyclization of 2,4-diaryl-2,3-dihydroanthranilates to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.govmdpi.com Boron trifluoride etherate has also been used as a catalyst in the microwave-assisted synthesis of acridones from N-phenylanthranilic acid derivatives. rsc.org

The use of environmentally benign solvents and catalysts is another important aspect of green chemistry. Water has been employed as a green solvent for the one-pot, three-component synthesis of acridine sulfonamide derivatives, using sulfuric acid as an environmentally friendly catalyst. rsc.org Similarly, the synthesis of 9-aroyl-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-diones has been achieved in water under microwave irradiation. sid.ir

Multi-component reactions (MCRs) are also considered a green synthetic approach as they allow for the construction of complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. nih.gov The synthesis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones has been achieved through a three-component reaction between chalcones, anilines, and β-ketoesters. nih.gov

Furthermore, the development of catalytic systems that can be recycled and reused is a key goal of green chemistry. While not extensively reported for 1-nitro-acridinone synthesis specifically, the use of solid-supported catalysts, such as sulfonic acid functionalized nanoporous silica, for the synthesis of polyhydroacridine derivatives points towards a greener direction for acridone synthesis in general. sid.ir

Advanced Spectroscopic Characterization and Structural Elucidation of 9 10h Acridinone, 1 Nitro and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 9(10H)-Acridinone, 1-nitro-, both ¹H and ¹³C NMR, complemented by two-dimensional techniques, offer a complete picture of its atomic connectivity and electronic environment.

The ¹H NMR spectrum of the parent compound, 9(10H)-acridinone, serves as a reference for analyzing its derivatives. In the spectrum of 9(10H)-acridinone, the aromatic protons typically appear as a series of multiplets in the downfield region (δ 7.0–8.5 ppm), while the N-H proton gives a broad singlet at a much lower field (around δ 11.7 ppm), indicative of its acidic nature and involvement in hydrogen bonding. jocpr.com

For 9(10H)-Acridinone, 1-nitro-, the introduction of the strongly electron-withdrawing nitro (-NO₂) group at the C-1 position induces significant changes in the chemical shifts of the nearby protons. The nitro group's anisotropic and deshielding effects cause the adjacent protons, particularly H-2 and H-8, to shift further downfield compared to the parent compound. The proton ortho to the nitro group (H-2) is expected to experience the most substantial downfield shift. Protons on the unsubstituted ring (H-5, H-6, H-7, H-8) would be less affected but still show distinct signals.

The expected splitting patterns for the protons in the nitro-substituted ring would be complex due to ortho and meta couplings. For instance, H-2 would likely appear as a doublet of doublets, coupling with H-3 and H-4. The precise assignment of these complex splitting patterns often requires two-dimensional NMR techniques.

| Proton Position | Expected Chemical Shift (δ, ppm) for 9(10H)-Acridinone, 1-nitro- | Expected Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~8.5 - 8.8 | dd | Significantly deshielded by the adjacent -NO₂ group. |

| H-3 | ~7.4 - 7.6 | t | Influenced by adjacent protons. |

| H-4 | ~8.3 - 8.5 | dd | Deshielded by the carbonyl group. |

| H-5 | ~7.6 - 7.8 | d | Proton on the unsubstituted ring. |

| H-6 | ~7.3 - 7.5 | t | Proton on the unsubstituted ring. |

| H-7 | ~7.8 - 8.0 | t | Proton on the unsubstituted ring. |

| H-8 | ~8.3 - 8.5 | d | Deshielded by the carbonyl group. |

| N-H | >11.7 | br s | Broad signal, shifted downfield due to intramolecular H-bonding with the nitro group. |

Note: The chemical shifts are estimated based on the known data for 9(10H)-acridone and standard substituent effects of the nitro group. Actual experimental values may vary. jocpr.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 9(10H)-acridone, the carbonyl carbon (C-9) is characteristically observed at a very low field, around δ 178 ppm. The other aromatic carbons appear in the δ 115–142 ppm range.

| Carbon Position | Expected Chemical Shift (δ, ppm) for 9(10H)-Acridinone, 1-nitro- | Notes |

|---|---|---|

| C-1 | ~145 - 150 | Attached to the -NO₂ group, significantly deshielded. |

| C-2 | ~120 - 125 | Ortho to the -NO₂ group. |

| C-3 | ~130 - 135 | Meta to the -NO₂ group. |

| C-4 | ~118 - 122 | Para to the -NO₂ group. |

| C-4a | ~140 - 144 | Quaternary carbon, deshielded. |

| C-5a | ~122 - 126 | Quaternary carbon. |

| C-8a | ~120 - 124 | Quaternary carbon. |

| C-9 | ~177 - 180 | Carbonyl carbon. |

| C-9a | ~120 - 124 | Quaternary carbon. |

Note: The chemical shifts are estimated based on known data for 9(10H)-acridone and substituent chemical shift (SCS) effects for a nitro group. Quaternary carbons are typically identified by their lower intensity and absence in DEPT-135 spectra.

For complex derivatives of 9(10H)-Acridinone, 1-nitro-, where one-dimensional spectra can be crowded and difficult to interpret, two-dimensional (2D) NMR techniques are essential for complete structural elucidation. researchgate.netnih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks in a COSY spectrum connect protons that are on adjacent carbons (typically ²J or ³J coupling). This is invaluable for tracing the connectivity of the aromatic rings and confirming the positions of substituents. For 1-nitro-acridone, COSY would definitively link the signals of H-2, H-3, and H-4 in one spin system, and H-5, H-6, H-7, and H-8 in the other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments.

The combined use of these 2D NMR methods allows for the unambiguous assignment of all proton and carbon signals, even in highly substituted and complex acridone (B373769) derivatives. np-mrd.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 9(10H)-Acridinone, 1-nitro- is characterized by absorption bands corresponding to transitions within its conjugated π-system.

The UV-Vis spectrum of the parent 9(10H)-acridone in ethanol (B145695) exhibits a strong absorption maximum (λmax) around 249 nm. photochemcad.com Acridine (B1665455) derivatives are also known to have significant absorption in the 350-450 nm range, which is attributed to π→π* transitions within the extensive conjugated system of the tricyclic acridine ring. researchgate.net

The chromophore of 9(10H)-Acridinone, 1-nitro- includes the acridone core, the carbonyl group (C=O), and the nitro group (-NO₂). The expected electronic transitions are:

π→π transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the acridone system results in multiple π→π* bands. The introduction of the nitro group, which extends the conjugation, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to the unsubstituted acridone.

n→π transitions:* These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the N-H group) to a π* antibonding orbital. These bands often appear as shoulders on the more intense π→π* bands and are characteristically sensitive to solvent polarity. The nitro group also contains non-bonding electrons, which may contribute to these transitions. rsc.org

The position and intensity of absorption bands in the UV-Vis spectrum can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly useful for identifying the nature of electronic transitions.

π→π Transitions:* In polar solvents, the excited state (π*) is often more polar than the ground state (π) and is therefore stabilized to a greater extent. This stabilization reduces the energy gap between the two states, resulting in a bathochromic shift (shift to longer wavelengths) of the absorption maximum.

n→π Transitions:* The non-bonding electrons in the ground state are typically stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions. The excited state (π*) is less affected. This increased stabilization of the ground state widens the energy gap, leading to a hypsochromic shift (shift to shorter wavelengths) of the absorption maximum.

By recording the UV-Vis spectrum of 9(10H)-Acridinone, 1-nitro- in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), one can observe these shifts and gain further confidence in the assignment of the absorption bands. Polar heterocyclic compounds, in particular, are known to show strong solvatochromism. scirp.org

| Solvent | Polarity | Expected Shift for π→π* Bands | Expected Shift for n→π* Bands |

|---|---|---|---|

| Hexane | Non-polar | Reference (shorter λ) | Reference (longer λ) |

| Chloroform | Moderately Polar | Bathochromic (Red) Shift | Hypsochromic (Blue) Shift |

| Ethanol | Polar, Protic | Significant Bathochromic Shift | Significant Hypsochromic Shift |

| Water | Highly Polar, Protic | Largest Bathochromic Shift | Largest Hypsochromic Shift |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a important tool for elucidating the vibrational modes of 9(10H)-Acridinone, 1-nitro-, and its derivatives. The IR spectrum of the parent 9(10H)-acridinone shows characteristic absorption bands that provide insight into its molecular structure. researchgate.netchemicalbook.com Key vibrational modes include N-H and C=O stretching vibrations, which are fundamental to the acridone structure. researchgate.net

The introduction of a nitro (-NO2) group at the 1-position significantly influences the vibrational spectrum. The nitro group itself introduces new vibrational modes, specifically symmetric and asymmetric stretching frequencies. nih.gov These are typically observed in specific regions of the IR spectrum and can confirm the presence of the nitro functionality. A previously unreported correlation has been found between the nitro group's internal bonding angle and its asymmetric stretching frequency. nih.gov

For polyatomic molecules like 1-nitro-9(10H)-acridinone, the vibrations are complex and are described as normal modes. libretexts.org These can include symmetric and asymmetric stretching, as well as in-plane and out-of-plane bending modes such as wagging, twisting, scissoring, and rocking. libretexts.org Studies on related quinone structures, such as anthraquinone (B42736), which shares some structural similarities with the acridone core, have utilized two-dimensional infrared (2D IR) spectroscopy to investigate in-plane carbonyl and ring stretching vibrations. nih.gov This advanced technique can reveal coupling between different vibrational modes. nih.gov

The table below summarizes some of the key expected vibrational modes for 1-nitro-9(10H)-acridinone based on the known spectra of acridone and nitro-containing aromatic compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3418 |

| C=O | Stretching | 1560-1710 |

| C-N | Stretching | Not specified |

| NO₂ | Asymmetric Stretching | ~1550-1500 |

| NO₂ | Symmetric Stretching | ~1350-1300 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aromatic C=C | Stretching | ~1600-1450 |

Note: The exact positions of these bands can be influenced by the specific chemical environment and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential analytical technique for confirming the molecular formula of 9(10H)-Acridinone, 1-nitro-. The molecular formula for this compound is C13H8N2O3, corresponding to a molecular weight of approximately 240.21 g/mol . cas.org

In a typical mass spectrometry experiment, the molecule is ionized, often forming a molecular ion (M+). chemguide.co.uklibretexts.org The mass-to-charge ratio (m/z) of this molecular ion provides a direct measurement of the molecule's mass. For 1-nitro-9(10H)-acridinone, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.orgwikipedia.org The pattern of these fragment ions is characteristic of the molecule's structure and can provide valuable information for its identification. chemguide.co.ukyoutube.com For acridone derivatives, fragmentation patterns often reveal the stable acridone core and the loss of substituents. electronicsandbooks.com In the case of 1-nitro-9(10H)-acridinone, characteristic fragmentation would likely involve the loss of the nitro group (-NO2) or parts thereof.

The table below outlines the expected key ions in the mass spectrum of 1-nitro-9(10H)-acridinone.

| Ion | Description | Expected m/z |

| [C₁₃H₈N₂O₃]⁺ | Molecular Ion | ~240 |

| [C₁₃H₈NO]⁺ | Loss of NO₂ | ~194 |

| [C₁₂H₈N]⁺ | Loss of CO and NO₂ | ~166 |

Note: The relative intensities of these peaks can vary depending on the ionization method and energy used.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 9(10H)-acridinone and its derivatives, this technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

The parent 9(10H)-acridone molecule is known to be planar, with minimal deviation of the non-hydrogen ring atoms and the oxygen atom from the molecular plane. ptfarm.pl The molecules typically adopt a herringbone packing arrangement, which is also observed in similar structures like anthraquinone and quinacridone. ptfarm.pl This packing is stabilized by hydrogen bonding. ptfarm.pl

Fluorescence Spectroscopy and Luminescence Properties of 9(10H)-Acridinone, 1-nitro- Analogs

Acridone derivatives are known for their fluorescent properties, and the introduction of substituents can significantly modulate their emission characteristics. researchgate.net While specific data on the fluorescence of 1-nitro-9(10H)-acridinone is not abundant, studies on related nitro compounds and acridone analogs provide insights into its potential luminescent behavior.

The fluorescence of acridone derivatives can be influenced by the solvent environment and the nature of the substituents. google.com For instance, some bis-acridone derivatives are highly fluorescent and have been used as vital stains for studying chromatin organization in live cells. google.com The presence of a nitro group, which is an electron-withdrawing group, can potentially lead to fluorescence quenching. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. nih.gov Upon photoexcitation, a proton is transferred from the donor to the acceptor, leading to the formation of a tautomer that often exhibits a large Stokes shift in its fluorescence spectrum. bohrium.comresearchgate.net

Acridone derivatives have been investigated as potential candidates for ESIPT. bohrium.comresearchgate.net Theoretical studies on Paratrimerin C, a natural acridone derivative, have shown that ESIPT can occur in a barrierless fashion, and the emission wavelength can be tuned by the polarity of the solvent. bohrium.com The process involves the transfer of a proton in the excited state, leading to a tautomeric form that then emits light. bohrium.comresearchgate.net The efficiency of the ESIPT reaction can be influenced by factors such as the excitation wavelength. rsc.org While direct evidence for ESIPT in 1-nitro-9(10H)-acridinone is not provided, the presence of the N-H proton donor and the C=O proton acceptor in the acridone core suggests that this phenomenon could be possible in suitably substituted analogs.

Nonradiative Dynamics and Quenching Mechanisms in Solvated Systems

The fluorescence of a molecule can be diminished by nonradiative processes that compete with the emission of light. ossila.com These processes, known as fluorescence quenching, can occur through various mechanisms. ossila.comfiveable.me

In solvated systems, dynamic or collisional quenching can occur, where an excited fluorophore interacts with a quencher molecule in solution. nih.gov This interaction leads to nonradiative decay back to the ground state. nih.gov The efficiency of dynamic quenching is often dependent on the concentration of the quencher and the viscosity of the solvent. fiveable.me

Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. fiveable.me Another mechanism is Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between a donor and an acceptor molecule. ossila.com

For 1-nitro-9(10H)-acridinone analogs, the nitro group itself can act as an intramolecular quencher, potentially reducing the fluorescence quantum yield. The presence of DNA has been shown to quench the fluorescence of some acridine derivatives, suggesting an interaction between the molecule and the DNA. nih.gov Understanding these nonradiative pathways is crucial for the design of highly fluorescent acridone-based probes and materials.

Theoretical and Computational Investigations of 9 10h Acridinone, 1 Nitro

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure, providing insights into molecular geometry, orbital energies, and charge distribution. researchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. earthlinepublishers.com For 9(10H)-Acridinone, 1-nitro-, DFT calculations would typically be employed to determine its most stable three-dimensional geometry by finding the minimum energy conformation.

Table 1: Predicted Effects of 1-Nitro Substitution on Acridinone (B8587238) Properties (Theoretical)

| Property | Unsubstituted 9(10H)-Acridinone (Baseline) | Predicted Effect for 9(10H)-Acridinone, 1-nitro- | Rationale |

|---|---|---|---|

| Molecular Geometry | Largely planar tricyclic system. | Minor distortions in planarity of the substituted ring; potential twisting of the C-N bond of the nitro group. | Steric hindrance and electronic repulsion between the nitro group and adjacent atoms. |

| Electron Distribution | Relatively even distribution across the aromatic system, with some polarization towards the carbonyl group. | Significant polarization of electron density towards the nitro group, creating a more electron-deficient aromatic system. | Strong electron-withdrawing resonance and inductive effects of the -NO₂ group. |

| Dipole Moment | Moderate dipole moment. | Substantially increased dipole moment. | Increased charge separation due to the highly polar nitro group. researchgate.net |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, often referred to as frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and that less energy is required to excite the molecule. researchgate.net Theoretical studies on other polycyclic aromatic hydrocarbons (PAHs) have shown that the addition of a nitro group significantly decreases the HOMO-LUMO energy gap. witpress.com For the parent three-ring acridine (B1665455) system, substitution with a nitro group was found to cause a notable decrease in the gap. witpress.com This effect is attributed to the stabilization of the LUMO, which becomes more localized on the electron-withdrawing nitro group, while the HOMO remains largely distributed over the acridone (B373769) core. This reduction in the energy gap is a key factor influencing the molecule's color (absorption spectrum) and reactivity.

Table 2: Representative HOMO-LUMO Gap Data for Related Compounds

| Compound | HOMO-LUMO Gap Shift (Relative to Parent) | Reference |

|---|---|---|

| 9-Nitroacridine | -0.43 eV | witpress.com |

| 2-Nitroacridine (B1593718) | -0.16 eV | witpress.com |

| Nitro-substituted Carbazole | up to -0.58 eV | witpress.com |

Note: This data pertains to substituted acridine and carbazole, not acridinone, but illustrates the general effect of nitro substitution.

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Continuum solvation models, such as the Conductor-like Screening Model (COSMO), are used to simulate these solvent effects computationally. wikipedia.orgmolpro.net COSMO treats the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity shaped like the solute molecule. wikipedia.orgscm.com This approach allows for the calculation of how the solvent stabilizes or destabilizes the molecule's charge distribution and influences its properties.

For a polar molecule like 9(10H)-Acridinone, 1-nitro-, solvent effects are expected to be substantial. In polar solvents, the ground state would be stabilized, and the energies of electronic transitions could shift (solvatochromism). Theoretical studies on 2-nitro-9(10-methyl)-acridinone have successfully used the COSMO model in conjunction with semi-empirical methods to interpret spectral features in various solvents like 1,4-dioxane (B91453) and methanol. researchgate.net Applying the COSMO model to 9(10H)-Acridinone, 1-nitro- would be essential for accurately predicting its spectroscopic behavior in different media and understanding its solubility.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities. researchwithrutgers.com

Prediction of Spectroscopic Features (e.g., Absorption, Emission Transitions)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. rsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum.

For 9(10H)-Acridinone, 1-nitro-, the strong electron-withdrawing nature of the nitro group is expected to cause a bathochromic (red) shift in the main absorption bands compared to the parent acridone. This is due to the decreased HOMO-LUMO gap. A theoretical study on 2-nitro-9(10-methyl)-acridinone confirmed that computational predictions at the semi-empirical PM3/CI level could successfully interpret the energies of S₀→Sₙ (absorption) and S₁→S₀ (fluorescence) transitions. researchgate.net Similar TD-DFT calculations on the 1-nitro isomer would allow for the assignment of specific electronic transitions to the observed spectral peaks and predict how these spectra would change in different solvents.

Computational Studies on Reaction Mechanisms and Pathways for 9(10H)-Acridinone, 1-nitro- Derivatization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most likely pathways for a reaction to proceed.

For 9(10H)-Acridinone, 1-nitro-, computational studies could be used to explore various derivatization reactions. For example, the nitro group is a versatile functional group that can be reduced to an amino group, which is a common precursor for further synthesis. DFT calculations could model this reduction, predicting the reaction's feasibility and identifying potential intermediates. Furthermore, the electron-deficient nature of the aromatic rings makes the molecule susceptible to nucleophilic aromatic substitution. Computational studies could predict the most reactive sites for such an attack and evaluate the energy barriers for substituting other groups onto the acridone core. While specific studies on this molecule are scarce, the general approach has been widely applied to understand the reactivity of other nitroaromatic and heterocyclic compounds. jocpr.com

Theoretical Basis for Intermolecular Interactions and Self-Assembly of 9(10H)-Acridinone, 1-nitro-

The supramolecular architecture and self-assembly of 9(10H)-Acridinone, 1-nitro- are governed by a variety of non-covalent interactions. While specific computational studies detailing the dimerization energies and crystal packing of this exact molecule are not extensively available in the public domain, a theoretical understanding can be constructed by analyzing its key functional groups and drawing parallels with computational studies on analogous molecular systems. The primary forces expected to drive the self-assembly of 9(10H)-Acridinone, 1-nitro- are hydrogen bonding, π-π stacking, and interactions involving the nitro group.

The acridone core, with its lactam functionality (a cyclic amide), presents a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement is highly conducive to the formation of strong, directional hydrogen bonds. Computational studies on related heterocyclic systems frequently highlight the role of such interactions in forming stable dimers and extended networks. For instance, the N-H···O=C hydrogen bond is a common and robust supramolecular synthon, a reliable structural unit formed by specific intermolecular interactions. nih.govmdpi.com In the case of 9(10H)-Acridinone, 1-nitro-, it is highly probable that these hydrogen bonds would lead to the formation of centrosymmetric dimers, a common motif in the crystal structures of similar compounds.

The interplay of these various non-covalent forces—strong N-H···O hydrogen bonds forming primary structural motifs, π-π stacking interactions organizing these motifs into layers or columns, and weaker C-H···O and other dispersion forces providing additional stabilization—dictates the ultimate self-assembled structure of 9(10H)-Acridinone, 1-nitro-. The specific geometry and energetics of these interactions would require dedicated quantum mechanical calculations, such as Density Functional Theory (DFT), which could provide precise dimerization energies and characterize the nature of the intermolecular forces. nih.gov

Below is a hypothetical data table illustrating the kind of information that would be obtained from such computational studies, based on typical values for similar molecular systems. It is important to note that these are representative values and not experimental or calculated data for 9(10H)-Acridinone, 1-nitro-.

Table 1: Representative Calculated Intermolecular Interaction Energies for a Hypothetical 9(10H)-Acridinone, 1-nitro- Dimer

| Interaction Type | Geometric Parameter | Calculated Interaction Energy (kJ/mol) |

| N-H···O Hydrogen Bond | H···O distance: ~1.8 - 2.0 Å | -20 to -30 |

| π-π Stacking | Interplanar distance: ~3.3 - 3.6 Å | -10 to -25 |

| C-H···O Interaction | H···O distance: ~2.2 - 2.6 Å | -5 to -15 |

Table 2: Illustrative Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution |

| H···O / O···H | 30 - 40% |

| H···H | 25 - 35% |

| C···H / H···C | 15 - 25% |

| C···C | 5 - 10% |

| N···H / H···N | < 5% |

| Other | < 5% |

These tables conceptualize the quantitative data that would be necessary for a complete understanding of the intermolecular forces at play. The interaction energies would quantify the strength of the different bonds, while the Hirshfeld surface analysis would provide a visual and statistical overview of the crystal packing.

Mechanistic Research on Biological Interactions of 9 10h Acridinone, 1 Nitro in Vitro Studies

Molecular Target Identification and Pathway Modulation

The biological activity of 1-nitro-9(10H)-acridinone is intrinsically linked to its interactions with fundamental cellular components. Research has identified DNA, critical enzymes involved in DNA topology, and other cellular macromolecules as primary targets.

Inhibition of Topoisomerase Enzymes (Topo I and Topo II)

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription, making them crucial targets for anticancer drugs. Acridine (B1665455) derivatives have been extensively studied as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govfrontiersin.orgresearchgate.net

Research has shown that 1-nitro-9-aminoacridine (B1201617) derivatives can stabilize the topoisomerase I-DNA cleavable complex. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. The ability of these compounds to stabilize this complex is correlated with their cytotoxic activity and their susceptibility to thiol activation. nih.gov

Effects on Cellular Enzymes (e.g., IMPDH, Acetylcholinesterase)

Beyond DNA and topoisomerases, derivatives of 9(10H)-acridinone have been shown to inhibit other key cellular enzymes.

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides. Its inhibition can lead to the depletion of the guanine nucleotide pool, thereby halting DNA and RNA synthesis and arresting cell proliferation. Acridone-based compounds have been identified as potent inhibitors of IMPDH, suggesting a potential therapeutic application in immunosuppression and cancer treatment. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. A study on nitro acridone (B373769) derivatives revealed their potential as acetylcholinesterase inhibitors. nih.gov Notably, 1,7-dinitroacridone was found to be a particularly potent inhibitor with an IC50 value of 0.22 μM. nih.gov This line of research suggests the potential for developing acridone-based compounds for neurological conditions.

Table 2: Inhibition of Cellular Enzymes by Acridone Derivatives

| Enzyme | Derivative | Inhibitory Concentration (IC50) |

|---|---|---|

| Acetylcholinesterase (AChE) | 1,7-dinitroacridone | 0.22 μM |

Note: This table is interactive and can be sorted by column.

Interactions with Other Cellular Macromolecules (e.g., RNA, Proteins)

While DNA is a primary target, the interactions of 1-nitro-9(10H)-acridinone derivatives are not limited to it. Studies have shown that some 1-nitro aminoacridine derivatives have a slight influence on RNA synthesis in isolated rat liver nuclei. nih.gov In the presence of sulfhydryl compounds, these derivatives can form irreversible, likely covalent, complexes with DNA, which in turn decreases its template properties for RNA synthesis. nih.gov The interaction of acridine derivatives with proteins, such as bovine serum albumin, has also been reported, although specific studies on 1-nitro-9(10H)-acridinone are less common.

In Vitro Studies on Cellular Processes (e.g., Apoptosis Induction Mechanisms)

A significant body of in vitro research has demonstrated that acridone derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov The mechanisms underlying this apoptosis induction are often linked to the molecular interactions described above.

For example, a bis(acridine-9-carboxylate)-nitro-europium(III) complex has been shown to induce apoptosis by activating caspase-3 and causing DNA fragmentation. nih.gov Another study on 9-phenyl acridine demonstrated that it induces apoptosis in A375 human melanoma cells through a mitochondria-mediated, caspase-dependent pathway. This involves the upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspase-3. Acridone derivatives have also been observed to arrest cells in the G2 phase of the cell cycle and stimulate apoptosis or mitotic catastrophe. nih.gov

Mechanistic Insights into Anti-Leishmanial and Anti-Herpetic Activities of 9(10H)-Acridinone, 1-nitro- Derivatives

The broad biological activity of acridinone (B8587238) derivatives extends to antimicrobial effects, with notable research into their anti-leishmanial and anti-herpetic properties.

Anti-Leishmanial Activity: In vitro studies have shown that acridinone compounds are active against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov These compounds inhibit the growth of the promastigote form of the parasite and reduce the number of amastigotes in infected spleens in vivo. nih.gov The mechanism of action involves the inhibition of DNA synthesis, as evidenced by a decrease in the incorporation of [3H]thymidine, and alterations to the parasite's DNA and mitochondria at an ultrastructural level. nih.gov Furthermore, these compounds have been found to disrupt the enzymes of the Krebs cycle. nih.gov The synthesis of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives has yielded compounds with selective anti-leishmanial activity, particularly against the amastigote stage of the parasite. nih.gov

Anti-Herpetic Activity: Acridone and acridine derivatives have emerged as a new class of non-nucleoside inhibitors of herpes simplex virus (HSV). nih.govnih.gov Their antiviral mechanism is distinct from traditional nucleoside analogues. Studies have shown that acridine analogues can inhibit herpes virus infections, and this activity is linked to the inhibition of topoisomerase II. nih.gov These compounds are thought to act by preventing the binding of topoisomerase II to DNA. nih.gov Other acridone alkaloids, such as citrusinine-I, have also demonstrated potent activity against both HSV-1 and HSV-2. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

The biological activity of acridine and acridone derivatives is fundamentally linked to their planar aromatic structure, which facilitates intercalation between the base pairs of DNA. nih.gov However, the specific nature and position of substituents on the acridone core are critical determinants of their biological properties and mechanism of action. nih.gov For 1-nitroacridone and its close analogs, Structure-Activity Relationship (SAR) studies have revealed that their cytotoxic effects are heavily dependent on the interplay between the acridine nucleus, the nitro group at position 1, and substituents at other positions, particularly position 9.

A significant finding in the SAR of this class of compounds is the strong correlation between their ability to induce interstrand DNA cross-links and their biological activity. nih.gov In vitro studies on a series of 1-nitroacridine derivatives with various structural modifications at the 9-position demonstrated a direct relationship between the potency of DNA cross-linking and cytotoxicity against cultured HeLa cells. nih.gov This suggests that while the planar acridone ring is necessary for initial DNA interaction, the subsequent covalent binding is a key determinant of efficacy.

The table below summarizes the relationship between the DNA cross-linking ability and the cytotoxicity of various 1-nitroacridine derivatives, highlighting that the potency of these compounds is a primary determinant of their biological action. nih.gov

| Biological Effect | Effective Concentration Range (In Vitro) | Correlation |

| Interstrand DNA Cross-linking in HeLa S3 Cells | 0.3 to 4.5 µM | \multirow{2}{*}{Statistically significant correlation (p < 0.05)} |

| Cytotoxicity against HeLa or HeLa S3 Cells | 0.0005 to 7.2 µM |

This interactive table illustrates the direct correlation found between the concentration required for 1-nitroacridine derivatives to cause DNA cross-linking and the concentration at which they are cytotoxic to cancer cells in vitro. nih.gov

Role of Substitution Patterns in Modulating Biological Activity Mechanisms (e.g., Nitro Group Impact)

The substitution pattern on the acridone nucleus is paramount in defining the specific mechanism of biological action. The nitro group (–NO2), particularly at the C1 position, is not merely a passive substituent but an active pharmacophore that confers a distinct mechanism of action compared to other substituted acridones. nih.govnih.gov

The primary role of the 1-nitro group is to enable the molecule to form covalent interstrand cross-links with DNA, a mechanism not observed in its absence. nih.govnih.gov This activity is believed to be responsible for its potent cytotoxic effects. nih.gov However, this is not a result of simple physicochemical binding. In vitro studies have shown that 1-nitroacridines are relatively weak inhibitors in cell-free systems that measure direct DNA binding and polymerase inhibition. nih.gov Their high potency in cellular assays suggests that the nitro group requires metabolic activation within the cell to exert its effect. nih.gov

This bioactivation involves the enzymatic reduction of the 1-nitro group to more reactive intermediates, such as nitroso or hydroxylamine (B1172632) species. nih.gov These reactive intermediates are then capable of covalently binding to DNA, leading to the observed cross-linking and subsequent cell death. nih.govnih.gov Therefore, the 1-nitro group essentially functions as a bioreductive trigger for the compound's cytotoxic activity.

The position of the nitro group is critical to this mechanism. A comparative in vitro study of 1-nitro and 2-nitro isomers of 9-aminoacridine (B1665356) derivatives revealed significant mechanistic differences. While both compounds could form intercalative complexes with DNA, only the 1-nitro derivative exhibited a strong inhibitory effect on RNA biosynthesis in living cells and, crucially, was able to form covalent cross-links with DNA. nih.gov This demonstrates that the biological activity of 1-nitroacridine derivatives is more dependent on their cross-linking ability than on simple DNA intercalation. nih.gov

The following table compares the mechanistic activities of 1-nitroacridine and 2-nitroacridine (B1593718) derivatives based on in vitro findings. nih.gov

| Activity / Mechanism | 1-Nitroacridine Derivative | 2-Nitroacridine Derivative |

| DNA Intercalation | Yes | Yes |

| Inhibition of RNA Synthesis (Isolated Nuclei) | Slight | Slight |

| Inhibition of RNA Biosynthesis (Living Cell) | Strong | Not Observed |

| Covalent DNA Cross-linking | Yes | Not Observed |

| Primary Mechanism of Action | Covalent Cross-linking | Intercalation |

This interactive table highlights the distinct biological mechanisms conferred by the specific placement of the nitro group on the acridine core, with the 1-nitro position being essential for covalent DNA cross-linking activity. nih.gov

Furthermore, other substitution patterns can influence the efficacy of the 1-nitroacridone core. For instance, studies on different acridone analogs have shown that electron-donating groups at positions 7 or 8 can enhance activity, possibly by improving DNA interaction, whereas strongly electron-withdrawing groups on other parts of the molecule can decrease activity in certain contexts. rsc.org This underscores the complex interplay of electronic and steric effects, where the 1-nitro group provides a specific cytotoxic mechanism that is then fine-tuned by other substituents on the acridone scaffold.

Advanced Research Applications Beyond Direct Biological Activity Non Clinical

Development of 9(10H)-Acridinone, 1-nitro- Based Fluorescent Probes and Sensors

The inherent fluorescence of the acridone (B373769) core is a key feature that has been exploited in the design of chemical sensors. The 1-nitro- substituent plays a crucial, albeit often indirect, role in the sensing mechanism, typically by serving as a precursor to the active sensing moiety.

Nitric oxide (NO) is a critical signaling molecule in numerous physiological and pathological processes. Fluorescent probes are invaluable tools for monitoring NO concentrations in biological systems. While 9(10H)-Acridinone, 1-nitro- itself is not the final probe, it serves as a key synthetic intermediate in the creation of acridone-based NO sensors.

The common strategy involves the chemical reduction of the nitro group to an amine. This amine is then further functionalized to create an ortho-diamine structure, which is the active NO-sensing component. For instance, a synthetic route to a novel fluorescent probe for NO begins with the nitration of a 10-(carboxymethyl)-9(10H)acridone ethyl ester, which yields a nitro derivative. mdpi.com This nitroacridone is then subjected to a series of reactions, including reduction of the nitro group and subsequent modifications, to produce a 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone probe. mdpi.com This diaminoacridone derivative reacts with NO in the presence of oxygen to form a corresponding triazole, a reaction that results in a fivefold increase in fluorescence intensity. mdpi.com This "turn-on" fluorescence response allows for the sensitive detection and imaging of NO in living cells.

The synthesis pathway highlights the importance of the nitroacridone intermediate:

Nitration: An acridone precursor is treated with nitric acid to introduce the nitro group, forming a nitro-acridone derivative. mdpi.com

Reduction: The nitro group is reduced to an amino group. mdpi.com

Functionalization: Further chemical steps create the vicinal diamino moiety required for NO reactivity.

Sensing: The final diaminoacridone probe reacts with NO to form a highly fluorescent triazole. mdpi.com

This methodology demonstrates the utility of the 1-nitro-acridinone scaffold as a foundational element in the rational design of sophisticated chemical sensors for important biological analytes.

The application of the 9(10H)-Acridinone, 1-nitro- scaffold extends to other sensing applications, often leveraging the electron-withdrawing nature of the nitro group or its potential for conversion into other functional groups. While direct applications of the 1-nitro- variant are an emerging area of research, the broader class of acridone derivatives serves as a template for potential biosensing and chemo-sensing roles.

For example, acridone derivatives have been developed as fluorescent probes that are sensitive to their environment, such as pH. A conjugate of 10H-acridin-9-one and the amino acid (S)-tyrosine was shown to exhibit a distinct "turn-on" fluorescence response within the narrow and biologically relevant pH range of 7.4 to 8.5. researchgate.net This sensitivity is attributed to pH-dependent protonation and deprotonation events within the molecule.

Furthermore, the acridone scaffold can be functionalized to create probes with unique optical properties like aggregation-induced emission (AIE). In one study, acridone derivatives featuring vinylpyridine groups were synthesized. mdpi.com These compounds were non-fluorescent in aqueous solutions but produced a strong orange light emission upon cellular uptake, suggesting that the cellular environment induced self-assembly and triggered the AIE effect. mdpi.com These examples showcase the potential for developing 1-nitro-acridinone-based sensors for specific analytes or cellular environments, where the nitro group could be used to fine-tune the probe's electronic properties or act as a reactive site for target binding.

Contributions to Materials Science

The photophysical and electronic properties of the acridone core make it a promising candidate for use in advanced materials, particularly in the field of optoelectronics. The addition of substituents like the nitro group allows for the tuning of these properties to meet the specific demands of various devices.

Acridone derivatives are recognized for their potential in photoluminescent materials and organic light-emitting diodes (OLEDs). The core structure acts as an electron acceptor, which can be paired with electron-donating groups to create donor-acceptor chromophores. mdpi.com This architecture is fundamental to materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows OLEDs to achieve near-100% internal quantum efficiency.

Research on a TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), demonstrates the effectiveness of the acridone acceptor. rsc.org This material achieved a high fluorescence quantum yield of 94.9% and a short TADF lifetime of 1.6 µs. An OLED device using this acridone derivative as the emitter showed excellent performance, with an external quantum efficiency of 30.6% and a high power efficiency of 109.9 lm W⁻¹. rsc.org The rigid and planar nature of the acridone unit helps to suppress non-radiative decay pathways, contributing to these high efficiencies. rsc.org The introduction of a strong electron-withdrawing group like a nitro substituent onto the acridone core would be expected to further modify the energy levels of the molecular orbitals, potentially red-shifting the emission and altering other key photophysical parameters.

| Property | Value | Significance |

|---|---|---|

| Fluorescence Quantum Yield (ΦPL) | 94.9% | High efficiency in converting absorbed light to emitted light. |

| TADF Lifetime (τTADF) | 1.6 µs | Indicates rapid reverse intersystem crossing, beneficial for device stability. |

| External Quantum Efficiency (EQE) in OLED | 30.6% | Represents a very high overall device efficiency. |

| Power Efficiency in OLED | 109.9 lm W⁻¹ | High light output for the electrical power consumed. |

An ideal hole-transporting material (HTM) for devices like perovskite solar cells and OLEDs requires high hole mobility and appropriate energy levels to facilitate the efficient injection and transport of positive charge carriers. mdpi.com The acridone scaffold has proven to be an excellent core for designing such materials.

Donor-acceptor molecules based on 2,7-diaminoacridones have been synthesized and investigated as potential HTMs. rsc.org These materials exhibit suitable Highest Occupied Molecular Orbital (HOMO) energy levels, ranging from -4.95 to -5.11 eV, which are comparable to widely used HTMs like spiro-OMeTAD. rsc.org DFT calculations on other planar acridone derivatives suggest that their rigid, symmetric structure can lead to a low charge-transport barrier and consequently high hole mobility. nih.gov

Acridine-based HTMs have been successfully incorporated into phosphorescent OLEDs, with one derivative enabling a device to achieve an excellent external quantum efficiency of 21.59%, significantly outperforming a standard reference device. mdpi.com The electron-deficient nature of the acridone core, which would be enhanced by a 1-nitro- substitution, is critical for tuning the molecular energy levels to match those of adjacent layers in an electronic device, thereby promoting efficient charge transfer.

Analytical Methodologies for Detection and Quantification of 9(10H)-Acridinone, 1-nitro- in Research Matrices

Accurate detection and quantification are essential for any research involving a specific chemical compound. For 9(10H)-Acridinone, 1-nitro-, a combination of chromatographic and spectrometric techniques is typically employed, leveraging the methods used for both the parent acridone structure and other nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of acridone derivatives. For the parent 9(10H)-acridinone, an HPLC method using a reversed-phase C18 column with fluorescence detection has been developed. Given the inherent fluorescence of the acridone core, this method is highly sensitive. The presence of the nitro group on 9(10H)-Acridinone, 1-nitro- may alter the optimal excitation and emission wavelengths but the principle remains applicable. Additionally, HPLC with ultraviolet (UV) detection is a standard method for the analysis of organic nitro compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying and quantifying nitroaromatic compounds in complex mixtures. cdc.gov For non-volatile or thermally sensitive compounds, derivatization may be required. One validated method for analyzing nitroaromatic compounds involves silylation followed by GC-MS analysis. nih.gov Mass spectrometry provides definitive structural information, with nitroaromatic compounds often showing characteristic fragment ions corresponding to the loss of nitro (-NO₂) and related groups. nih.gov

| Technique | Detector | Applicability to 9(10H)-Acridinone, 1-nitro- |

|---|---|---|

| HPLC | Fluorescence | High sensitivity based on the fluorescent acridone core. |

| HPLC | UV/Photo-Assisted Electrochemical Detection (PAED) | Good selectivity and sensitivity for nitro compounds. researchgate.net |

| GC-MS | Mass Spectrometer (EI/CI) | Provides structural confirmation and quantification, potentially after derivatization. nih.gov |

Future Directions and Emerging Research Themes for 9 10h Acridinone, 1 Nitro

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will prioritize the development of innovative and sustainable methods for synthesizing the 1-nitro-9(10H)-acridinone core and its derivatives. Traditional methods often require harsh conditions and multiple steps. Modern synthetic chemistry is moving towards processes that are more efficient, generate less waste, and use less hazardous materials.

Key areas of exploration include: